17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate
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Overview
Description
17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate is a complex organic compound It is characterized by its intricate structure, which includes multiple methyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate typically involves multiple steps. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethylhexyl side chain and the benzoate ester group. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in the formation of new esters or ethers.
Scientific Research Applications
17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of cell signaling and metabolism.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate
- 17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate
Uniqueness
What sets 17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate apart from similar compounds is its specific structural configuration and the presence of the benzoate ester group
Properties
Molecular Formula |
C34H48O2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[(3S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,15,17,23-24,26-27,29,31H,9-11,14,16,18-22H2,1-5H3/t24-,26?,27+,29-,31+,33+,34-/m1/s1 |
InChI Key |
GYUGTSINMCTVDX-PZMQBBJPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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